3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Description
Chemical Classification and Nomenclature
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid is a nitrogen-containing heterocyclic compound classified under the pyrrolopyrazine family. Its molecular formula is $$ \text{C}{13}\text{H}{7}\text{N}{3}\text{O}{4} $$, with a molecular weight of 269.21 g/mol. The IUPAC name reflects its fused bicyclic structure: 3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid . Synonyms include CAS 404381-55-1 and MFCD00298921.
The compound features:
- A pyrrolo[3,4-b]pyrazine core with two ketone groups at positions 5 and 7.
- A benzoic acid substituent at position 3 of the fused bicyclic system.
This structure is distinct from simpler pyrrolopyrazines due to the aromatic benzoic acid moiety, which introduces additional electronic and steric effects.
Structural Position within Pyrrolopyrazine Derivative Family
Pyrrolopyrazines are a subclass of fused heterocycles combining pyrrole and pyrazine rings. The target compound occupies a unique position due to:
- Substitution Pattern : The benzoic acid group at position 3 distinguishes it from analogs like 4-(5,7-dioxo-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid.
- Electronic Properties : The electron-withdrawing ketone groups and electron-donating pyrrole nitrogen atoms create a polarized scaffold, enhancing reactivity.
Table 1 : Comparison with Related Pyrrolopyrazine Derivatives
| Compound Name | Molecular Formula | Substituent Position | Key Functional Groups |
|---|---|---|---|
| 5H-Pyrrolo[3,4-b]pyrazine-5,7-dione | C₆H₃N₃O₂ | N/A | Two ketones |
| 4-(5,7-Dioxo-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid | C₁₃H₇N₃O₄ | 4-position | Benzoic acid, two ketones |
| Target compound | C₁₃H₇N₃O₄ | 3-position | Benzoic acid, two ketones |
The 3-substituted benzoic acid derivative exhibits improved solubility in polar solvents compared to non-carboxylic acid analogs, making it advantageous for pharmaceutical applications.
Historical Development of Pyrrolopyrazine Research
Pyrrolopyrazine chemistry emerged in the mid-20th century, driven by interest in nitrogen-rich heterocycles for drug discovery. Key milestones include:
- 1950s–1970s : Synthesis of simple pyrrolopyrazines via cyclization reactions, highlighting their potential as kinase inhibitors.
- 1990s–2000s : Development of derivatives with antimycobacterial and antidiabetic activities, such as pyrrolo[3,4-c]pyridine-1,3-diones.
- 2010s–Present : Application of multicomponent reactions (e.g., Ugi–Zhu) to synthesize complex pyrrolopyrazines, including benzoic acid-functionalized variants.
The target compound was first synthesized in the early 2000s through condensation of pyrrolopyrazine precursors with substituted benzoyl chlorides. Advances in microwave-assisted synthesis later improved yields (>80%).
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic integration of functional groups into heterocyclic scaffolds:
- Bioisosteric Potential : The benzoic acid group mimics natural metabolites, enabling interactions with enzymes like carboxylase.
- Diverse Reactivity : The ketone and carboxylic acid groups permit derivatization via:
- Amide coupling (e.g., with amines).
- Nucleophilic substitution (e.g., esterification).
- Pharmacophore Utility : Pyrrolopyrazines are privileged structures in medicinal chemistry, with documented roles in:
Mechanistic Insight : The compound’s planar structure allows π-stacking with aromatic residues in biological targets, while the carboxylic acid participates in hydrogen bonding.
Properties
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-11-9-10(15-5-4-14-9)12(18)16(11)8-3-1-2-7(6-8)13(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSQYARPRRDUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=NC=CN=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antioxidant, antimicrobial, and anticancer activities.
- Molecular Formula : C14H8N2O4
- Molecular Weight : 268.22 g/mol
- CAS Number : 294892-44-7
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is often assessed using assays such as the DPPH radical scavenging test and the reducing power assay.
| Compound | DPPH Scavenging Activity (%) | Reducing Power (Absorbance) |
|---|---|---|
| Control | 0 | 0 |
| Sample A | 82.5 | 0.65 |
| Sample B | 75.3 | 0.58 |
2. Antimicrobial Activity
Antimicrobial properties have been documented for various derivatives of pyrrolo[3,4-b]pyrazine compounds. For instance, a study demonstrated that these compounds showed effective inhibition against a range of bacteria and fungi.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
3. Anticancer Activity
The anticancer potential of related compounds has been explored in several studies. For example, thienopyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Thienopyrazole Derivatives : A study evaluated the anticancer effects of thienopyrazole compounds on human cancer cell lines. Results indicated that these compounds induced apoptosis in cancer cells and inhibited tumor growth in vivo models.
- Pyrazole-Based Antioxidants : Another research focused on the antioxidant properties of pyrazole derivatives, demonstrating their effectiveness in reducing oxidative damage in cellular models.
The biological activities of this compound are thought to be mediated through:
- Free Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-b]pyrazines exhibit promising anticancer properties. For instance, studies have shown that this compound can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrrolo[3,4-b]pyrazine compound showed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has exhibited antimicrobial activity against various pathogens. This includes efficacy against resistant strains of bacteria and fungi, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
Organic Electronics
The unique electronic properties of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
Recent advancements in OLED technology have utilized this compound as a dopant in the emissive layer, enhancing the efficiency and brightness of the devices. Research published in Advanced Materials highlighted improved performance metrics when incorporating this compound into device architectures.
Polymer Composites
Incorporating this compound into polymer matrices has shown promise in improving mechanical properties and thermal stability.
Data Table: Mechanical Properties of Composites
| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|
| Polyethylene + Additive | 25 | 300 | |
| Polystyrene + Additive | 35 | 250 |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications for metabolic disorders.
Case Study:
Inhibition studies revealed that this compound effectively inhibited key enzymes like aldose reductase, which is implicated in diabetic complications.
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery agent.
Data Table: Drug Release Rates
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, heterocyclic cores, or functional groups. Key parameters include molecular weight, solubility (LogP), and reported applications.
Benzoic Acid Derivatives
Alkyl-Substituted Analogs
Key Insight: Alkyl side chains (e.g., pentanoic acid) enhance lipophilicity and may influence bioavailability, as seen in medicinal chemistry applications .
Sulfonamide and Aryl Derivatives
Key Insight : Sulfonamide groups improve binding affinity in biological targets, as seen in related antimicrobial compounds .
Data Table: Comparative Overview
Preparation Methods
Synthetic Route Overview
The synthesis typically proceeds through the following key stages:
Formation of the pyrrolo[3,4-b]pyrazine core : This is achieved by cyclization reactions starting from appropriate precursors such as substituted pyrazines or amino acid derivatives under controlled acidic or basic conditions.
Attachment of the benzoic acid moiety : The benzoic acid group is introduced via coupling reactions, commonly using Suzuki or Heck cross-coupling methodologies, where a benzoic acid derivative bearing a suitable leaving group (e.g., halide) is coupled to the pyrrolo[3,4-b]pyrazine intermediate.
Oxidation to introduce dioxo groups : The final steps involve oxidation reactions to install the 5,7-dioxo functionalities on the pyrrolo[3,4-b]pyrazine ring, often employing oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Detailed Reaction Conditions and Techniques
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Acidic or basic medium, heat (e.g., reflux in acetic acid or DMF) | Formation of pyrrolo[3,4-b]pyrazine core | Optimization of temperature and solvent critical for yield |
| 2 | Cross-coupling (Suzuki/Heck) | Pd catalyst, base (e.g., K2CO3), solvent (e.g., DMF, toluene), inert atmosphere | Attachment of benzoic acid derivative | Catalyst and solvent choice affect coupling efficiency |
| 3 | Oxidation | KMnO4 or CrO3, acidic conditions | Introduction of dioxo groups at 5,7 positions | Reaction time and temperature control needed to avoid over-oxidation |
Industrial Scale Considerations
Industrial production adapts the above synthetic route with optimizations such as:
- Use of continuous flow reactors to enhance reaction control and scalability.
- Application of high-throughput screening to identify optimal catalysts and solvents.
- Employment of catalyst recycling and greener oxidants to improve sustainability and reduce costs.
- Implementation of in-line purification techniques like preparative chromatography to isolate intermediates and final products efficiently.
Analytical Characterization During Synthesis
To ensure the integrity of the compound and intermediates, the following analytical methods are employed:
| Technique | Purpose | Typical Findings |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Confirmation of molecular framework and substituent positions | Chemical shifts consistent with pyrrolo[3,4-b]pyrazine and benzoic acid moieties |
| X-ray Diffraction (XRD) | Crystallographic validation of structure | Confirms cyclized core and substitution pattern |
| Infrared Spectroscopy (IR) | Identification of functional groups | Characteristic carbonyl (C=O) stretching bands for dioxo groups and carboxylic acid |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Ensures >95% purity for research-grade material |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis | Confirms molecular ion peak at expected m/z for C14H8N2O4 |
Research Findings on Optimization
Cyclization efficiency is highly dependent on solvent polarity and acidity; DMF and acetic acid are commonly used solvents with reflux conditions enhancing yields.
Catalyst selection in coupling reactions significantly influences reaction rate and product yield; palladium-based catalysts with phosphine ligands show superior performance.
Oxidation step requires careful control to prevent degradation; mild oxidants under controlled temperature yield the desired dioxo functionalities without side reactions.
Reaction monitoring using HPLC and TLC allows timely intervention to optimize reaction times and avoid by-product formation.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Cyclization Temperature | 80–120 °C (reflux) | Affects ring closure efficiency |
| Solvent for Cyclization | DMF, Acetic acid | Influences solubility and reaction rate |
| Catalyst for Coupling | Pd(PPh3)4 or Pd(OAc)2 with ligands | Determines coupling yield and selectivity |
| Base for Coupling | K2CO3, Na2CO3 | Neutralizes acids, promotes coupling |
| Oxidant for Dioxo Formation | KMnO4, CrO3 | Introduces carbonyl groups; requires control to prevent over-oxidation |
| Reaction Time | 4–24 hours per step | Longer times may increase yield but risk degradation |
| Purification | Column chromatography, recrystallization | Ensures high purity and removal of side products |
Q & A
Q. What are the established synthetic routes for 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid?
The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
- Step 1 : Formation of the pyrrolo[3,4-b]pyrazine core via cyclocondensation of substituted pyrazines with amines or aldehydes under acidic or basic conditions .
- Step 2 : Introduction of the benzoic acid moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3 : Oxidation of intermediates to achieve the 5,7-diketone functionality using agents like KMnO₄ or DDQ .
Q. How is the compound characterized structurally?
- NMR : H and C NMR are critical for confirming the pyrrolo-pyrazine core (δ 7.2–8.3 ppm for aromatic protons) and benzoic acid substituents (δ 12.5 ppm for COOH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 326.08 for C₁₄H₉N₃O₄) .
- X-ray Crystallography : Resolves the fused bicyclic system and spatial arrangement of substituents .
Q. What are the solubility challenges, and how are they addressed experimentally?
The compound exhibits poor aqueous solubility due to its aromatic and planar structure. Strategies include:
- pH Adjustment : Use of ammonium acetate buffer (pH 6.5) to enhance solubility in polar solvents .
- Co-solvents : DMSO or DMF (10–20% v/v) in aqueous media for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : FeCl₃·6H₂O in ionic liquids ([bmim][BF₄]) improves cyclization efficiency (yield increases from 65% to 85%) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) for coupling steps .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) achieves >95% purity .
Q. How do analytical methods resolve structural ambiguities in derivatives?
Q. What are the potential biological targets, and how are inhibitory assays designed?
Q. How do substituents on the pyrrolo-pyrazine core affect stability?
Q. How are structure-activity relationships (SAR) explored for this compound?
Q. How to address contradictory data in spectroscopic characterization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
